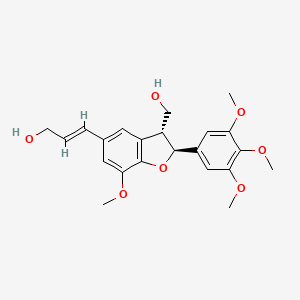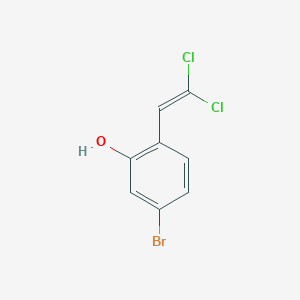
5-Bromo-2-(2,2-dichlorovinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2,2-dichlorovinyl)phenol: is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of phenol, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with a bromine atom and a 2,2-dichlorovinyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2-dichlorovinyl)phenol typically involves the following steps:
-
Bromination: : The starting material, 2-(2,2-dichlorovinyl)phenol, undergoes bromination. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically performed in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the desired position.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure reproducibility and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(2,2-dichlorovinyl)phenol: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The 2,2-dichlorovinyl group can be reduced to form corresponding ethyl or ethylene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of ethyl or ethylene derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2-(2,2-dichlorovinyl)phenol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(2,2-dichlorovinyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and dichlorovinyl groups can participate in various interactions, including halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
5-Bromo-2-(2,2-dichlorovinyl)phenol: can be compared with other similar compounds such as:
5-Bromo-2-chlorophenol: Similar in structure but lacks the dichlorovinyl group. It has different reactivity and applications.
2-(2,2-Dichlorovinyl)phenol: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-methoxyphenol: Contains a methoxy group instead of the dichlorovinyl group, resulting in different chemical behavior and applications.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C8H5BrCl2O |
|---|---|
Peso molecular |
267.93 g/mol |
Nombre IUPAC |
5-bromo-2-(2,2-dichloroethenyl)phenol |
InChI |
InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-8(10)11)7(12)4-6/h1-4,12H |
Clave InChI |
ZLUWEVARESKNBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)O)C=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


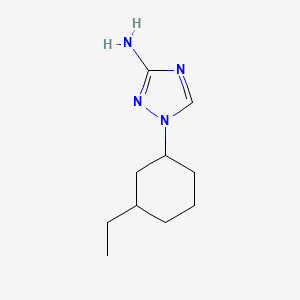
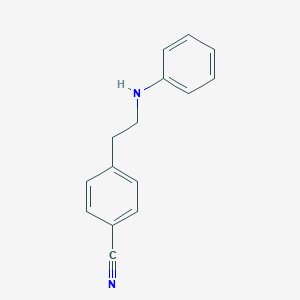
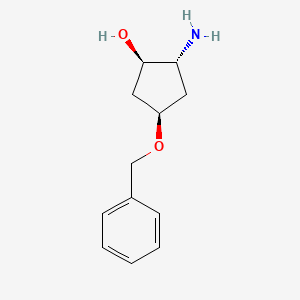
![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)
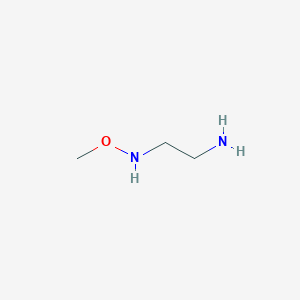
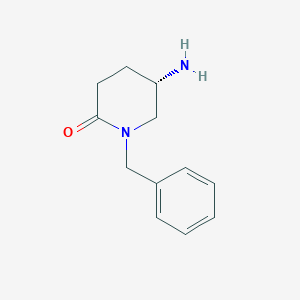
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)


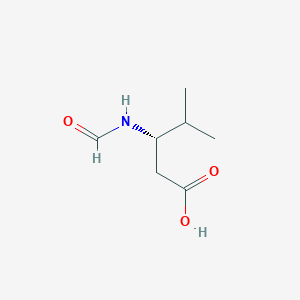
![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)
